molecular formula C6H5N5O B2715606 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1146289-90-8

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2715606
CAS No.: 1146289-90-8
M. Wt: 163.14
InChI Key: BTKZKKIWOKIADT-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)-2,3-dihydropyridazin-3-one (Molecular Formula: C6H5N5O) is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research . It features a pyridazinone core linked to a 1,2,4-triazole ring, both of which are privileged structures known for conferring a wide range of pharmacological activities . The 1,2,4-triazole moiety is a key pharmacophore present in several clinically used drugs, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and antiviral compounds . Similarly, pyridazinone derivatives have demonstrated diverse biological activities such as anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects . This molecular hybrid is therefore of significant interest for the development of new therapeutic agents, particularly in the synthesis of more complex molecules targeting various diseases . Researchers can utilize this compound as a key intermediate to build novel molecules, exploring structure-activity relationships to optimize potency and selectivity. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical products with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZKKIWOKIADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146289-90-8
Record name 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with triazole-containing aldehydes or ketones under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with the presence of catalysts like acetic acid or sodium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions that integrate triazole and pyridazine moieties. The compound can be synthesized through various methods including:

  • Click Chemistry : Utilizing azides and alkynes to form 1,2,3-triazoles.
  • Cyclization Reactions : Involving hydrazine derivatives and carbonyl compounds to yield pyridazine structures.

The structural integrity and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, derivatives of this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In vitro assays have shown that this compound derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A series of synthesized triazole-pyridazine hybrids were evaluated for their antitubercular activity using the resazurin microplate assay. The results indicated that specific modifications to the triazole ring enhanced the efficacy against Mycobacterium tuberculosis .

Compound IDStructureMIC (µg/mL)Activity
7astructure0.5Active
7bstructure0.25Highly Active

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell types .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MCF77.5Cell cycle arrest

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one can be contextualized against analogous compounds, as detailed below:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes Reference
This compound C₆H₅N₅O 179.14 Core dihydropyridazinone + triazole Medicinal chemistry (e.g., kinase inhibitors)
2-(3-Aminopropyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one C₉H₁₂N₆O 220.23 Aminopropyl side chain at position 2 Discontinued (stability/toxicity concerns)
2-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one C₁₇H₂₀N₈O 352.39 Piperidine-pyrazine substituent at position 2 Research use (kinase inhibition, solubility challenges)
6-(1H-Imidazol-1-yl)-2,3-dihydropyridazin-3-one C₆H₅N₅O 179.14 Imidazole replacing triazole Comparative studies (altered bioactivity)

Key Findings

Bioactivity and Applications: The triazole moiety in the parent compound is critical for interactions with biological targets, such as enzymes or receptors.

Impact of Substituents: Aminopropyl side chains (e.g., C₉H₁₂N₆O) may introduce basicity and hydrogen-bonding capacity, but discontinuation suggests issues in pharmacokinetics or toxicity .

Synthetic Accessibility :

  • The parent compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related triazole derivatives (e.g., Michael additions for triazole-alanine conjugates ).
  • Bulky substituents (e.g., piperidine-pyrazine) require multi-step synthesis, increasing production costs .

Physicochemical Properties

  • Solubility : The parent compound’s low molecular weight (179.14 g/mol) suggests moderate aqueous solubility, whereas bulkier derivatives (e.g., 352.39 g/mol) face solubility challenges .
  • Stability: The dihydropyridazinone core is prone to oxidation, necessitating stabilization strategies for derivatives .

Biological Activity

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a dihydropyridazine moiety. Its molecular formula is C7H7N5OC_7H_7N_5O with a molecular weight of approximately 165.16 g/mol. The structure can be represented as follows:

Structure 6 1H 1 2 4 triazol 1 yl 2 3 dihydropyridazin 3 one\text{Structure }\text{6 1H 1 2 4 triazol 1 yl 2 3 dihydropyridazin 3 one}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest in G0/G1 phase
A549 (lung cancer)10.0Inhibition of PI3K/Akt signaling pathway

The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Activity

In animal models, this compound exhibited anti-inflammatory effects. It significantly reduced edema in carrageenan-induced paw edema tests at doses of 10 mg/kg and 20 mg/kg . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study involved administering the compound to mice with induced inflammatory bowel disease (IBD). Results showed a reduction in disease severity and histological damage compared to control groups . This suggests potential therapeutic applications in treating IBD and other inflammatory conditions.

Q & A

Q. What are the optimal synthesis conditions for 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. Key parameters include:

  • Solvent selection : Dry ethanol or chloroform-methanol mixtures are preferred for their polarity and stability under reflux conditions .
  • Reaction time : 6–8 hours under reflux to ensure complete cyclization and substitution .
  • Catalysts : Triethylamine (TEA) is used to neutralize acidic byproducts and enhance nucleophilic substitution .
  • Temperature : Reflux at 80–100°C for optimal yield .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry ethanolEnhances solubility
Reaction time6–8 hoursEnsures complete cyclization
Catalyst (TEA)3 mmolNeutralizes HCl byproducts

Q. How is structural characterization performed for this compound?

Answer: Structural validation relies on:

  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if crystalline) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

Answer:

  • In silico docking : Molecular docking against target proteins (e.g., kinases or enzymes) to assess binding affinity .
  • QSAR modeling : Correlate structural features (e.g., triazole ring electronegativity) with activity trends .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. Example Workflow :

Generate 3D conformers using software like OpenBabel.

Dock into target active sites (AutoDock Vina).

Validate with experimental IC₅₀ data from in vitro assays .

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

  • Experimental variables : Differences in assay conditions (e.g., cell lines, incubation times) .
  • Sample purity : Impurities >95% via HPLC are critical for reproducibility .
  • Target selectivity : Off-target effects may skew results; use orthogonal assays (e.g., enzymatic vs. cellular) .

Q. Mitigation Strategies :

  • Standardize protocols (e.g., MTT assay for cytotoxicity).
  • Validate findings with independent methods (e.g., SPR for binding kinetics).

Q. What methodologies assess environmental stability and degradation pathways?

Answer:

  • Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C; monitor via LC-MS for decomposition products .
  • Photodegradation : Expose to UV-Vis light (300–800 nm); quantify degradation using HPLC .
  • Biotic transformation : Use soil/water microcosms to study microbial metabolism .

Q. Table 2: Stability Study Design

ConditionMethodKey MetricsReference
Hydrolysis (pH 7.4)LC-MSHalf-life, degradation products
UV exposureHPLC-UV% Remaining parent compound

Q. How are structure-activity relationships (SARs) elucidated for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., triazole vs. pyrazole) and test activity .
  • Pharmacophore mapping : Identify critical functional groups (e.g., hydrogen bond donors) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes due to structural modifications .

Q. Example SAR Finding :

  • Substitution at the pyridazinone ring’s 6-position enhances kinase inhibition .

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